1-((S)-3-Bromo-pyrrolidin-1-yl)-ethanone
Description
1-((S)-3-Bromo-pyrrolidin-1-yl)-ethanone is a chiral brominated pyrrolidine derivative featuring an ethanone group at the 1-position of the pyrrolidine ring and a bromine atom at the (S)-configured 3-position. The compound’s molecular formula is C₆H₁₀BrNO, with a molecular weight of 192.06 g/mol. The (S)-configuration of the bromine substituent may confer specific reactivity or biological activity, particularly in chiral environments such as enzyme-binding sites .
Properties
IUPAC Name |
1-[(3S)-3-bromopyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO/c1-5(9)8-3-2-6(7)4-8/h6H,2-4H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZFFFSSNKQIFL-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@@H](C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((S)-3-Bromo-pyrrolidin-1-yl)-ethanone typically involves the bromination of pyrrolidine followed by acylation. One common method includes:
Bromination: Pyrrolidine is reacted with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromine atom at the third position.
Acylation: The brominated pyrrolidine is then subjected to acylation using acetyl chloride in the presence of a base like triethylamine to form the ethanone group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-((S)-3-Bromo-pyrrolidin-1-yl)-ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The pyrrolidine ring can be oxidized to form lactams using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products
Substitution: Formation of substituted pyrrolidines.
Reduction: Formation of 1-((S)-3-Bromo-pyrrolidin-1-yl)ethanol.
Oxidation: Formation of 3-bromo-2-pyrrolidinone.
Scientific Research Applications
1-((S)-3-Bromo-pyrrolidin-1-yl)-ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 1-((S)-3-Bromo-pyrrolidin-1-yl)-ethanone involves its interaction with biological targets such as enzymes or receptors. The bromine atom and the ethanone group play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bromoethanones with Aromatic Heterocycles
Compounds such as 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (MW: 239.07 g/mol) and 1-(5-bromo-pyridin-3-yl)-ethanone (MW: 200.04 g/mol) share the bromoethanone moiety but differ in their heterocyclic systems. Key distinctions include:
- Melting Points: Aromatic systems like pyrrolo-pyridine derivatives exhibit significantly higher melting points (e.g., 280–282°C for 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone) compared to saturated pyrrolidine derivatives, likely due to enhanced crystallinity from π-π stacking .
- Reactivity: Bromine in aromatic systems (e.g., pyridinyl or pyrrolyl ethanones) may participate in electrophilic substitution, whereas the saturated pyrrolidine ring in the target compound favors nucleophilic substitution or ring-opening reactions .
Brominated Pyrrolidine Derivatives
- 1-(3-Bromomethyl-pyrrolidin-1-yl)-ethanone (MW: 206.08 g/mol) features a bromomethyl substituent instead of a bromine directly on the pyrrolidine ring. This structural variation increases molecular weight and alters reactivity, as bromomethyl groups are more susceptible to nucleophilic displacement than brominated ring carbons .
- 1-(5-Bromo-4-methyl-1H-pyrrol-3-yl)ethanone (MW: 202.05 g/mol) highlights the impact of aromaticity: the unsaturated pyrrole ring reduces solubility (XLogP3 = 1.8) compared to the saturated pyrrolidine (estimated XLogP3 ~0.5–1.0) .
Substituent Effects on Physicochemical Properties
The table below summarizes key properties of analogous compounds:
*Estimated based on structural analogs.
Biological Activity
1-((S)-3-Bromo-pyrrolidin-1-yl)-ethanone is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a brominated pyrrolidine ring attached to an ethanone moiety. The presence of the bromine atom significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom can participate in hydrogen bonding and covalent modifications, modulating the activity of these targets.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical pathways such as cell proliferation and apoptosis.
- Receptor Modulation: Potential binding to various receptors could modulate signaling pathways leading to therapeutic effects.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects.
Antimicrobial Activity
Preliminary studies suggest that this compound may inhibit the growth of various bacteria, including multidrug-resistant strains. The presence of halogen substituents is often correlated with enhanced bioactivity against pathogens.
Table 1: Antimicrobial Activity
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Control (Standard Antibiotic) | Staphylococcus aureus | TBD |
Study on Antimicrobial Properties
In a recent study, this compound was tested against various bacterial strains. The compound demonstrated significant inhibitory effects against Staphylococcus aureus with an MIC value yet to be determined. This highlights its potential as a lead compound for developing new antimicrobial agents.
Neuroprotective Effects
Another investigation focused on the compound's neuroprotective properties. It was found to enhance neuronal survival in vitro under oxidative stress conditions, suggesting its utility in treating neurodegenerative diseases.
Applications in Research
This compound serves as an important intermediate in the synthesis of various pharmaceuticals targeting neurological disorders. Its unique structure allows for modifications that can lead to compounds with improved efficacy and safety profiles.
Scientific Research Applications:
- Medicinal Chemistry: Used as an intermediate for synthesizing pharmaceuticals.
- Organic Synthesis: Acts as a building block for more complex molecules.
- Biological Studies: Investigated for its interactions with biomolecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
